1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Overview
Description
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzene, where a chlorine atom and a trifluoromethyl group are substituted at the para positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-methylbenzene with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as aluminum chloride, which facilitates the substitution of the methyl group with a trifluoromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is used in several scientific research fields:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.
4-Chlorobenzotrifluoride: Another similar compound with a trifluoromethyl group at the para position.
Uniqueness
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group significantly enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-4-(1,1,1-trifluoropropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEMRWJSSKSJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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